4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with a unique structure that combines a quinazolinone core with a morpholine and benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Alkoxy Group: The 2-methylprop-2-en-1-yl group is introduced via an alkylation reaction, often using an alkyl halide and a base.
Attachment of the Morpholine Moiety: This step involves the reaction of the quinazolinone intermediate with a morpholine derivative under nucleophilic substitution conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the morpholine-quinazolinone intermediate with a benzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkoxy and morpholine moieties.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzamide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various bases (e.g., sodium hydroxide, potassium carbonate) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Morpholine Derivatives: Compounds with morpholine moieties attached to different cores.
Benzamide Derivatives: Compounds with benzamide groups but different core structures.
Uniqueness
The uniqueness of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H30N4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C26H30N4O4/c1-18(2)17-34-22-8-9-24-23(16-22)26(32)30(19(3)28-24)21-6-4-20(5-7-21)25(31)27-10-11-29-12-14-33-15-13-29/h4-9,16H,1,10-15,17H2,2-3H3,(H,27,31) |
InChI Key |
CMNFUUZAXAPJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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